N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-8-7-11(16-21-8)15-13(19)12(18)14-5-4-9(17)10-3-2-6-20-10/h2-3,6-7,9,17H,4-5H2,1H3,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBRVGUWSOSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:
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Formation of the Furan-2-yl Intermediate: : The initial step involves the preparation of a furan-2-yl intermediate. This can be achieved through the reaction of furfural with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the hydroxypropyl group.
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Synthesis of the Isoxazole Ring: : The 5-methylisoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester or a nitrile oxide.
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Coupling Reaction: : The final step involves the coupling of the furan-2-yl intermediate with the 5-methylisoxazole intermediate using an oxalyl chloride reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
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Reduction: : Reduction reactions can target the oxalamide linkage or the isoxazole ring, potentially leading to the formation of amines or reduced isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield furan-2-yl ketones, while reduction of the oxalamide linkage may produce amine derivatives.
Scientific Research Applications
The compound N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and data.
Structure
The compound features a furan ring, a hydroxypropyl group, and an isoxazole moiety. The presence of these functional groups contributes to its biological properties.
Antiproliferative Effects
Research indicates that oxalamide derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer (MCF-7) cells, indicating moderate potency in inhibiting cell growth.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Assay : The compound demonstrated significant scavenging ability against DPPH radicals, suggesting its potential as an antioxidant agent.
- Mechanism : The hydroxyl group in the structure stabilizes free radicals, providing protection against oxidative stress.
Synthesis and Evaluation
A recent study focused on the synthesis and biological evaluation of various oxalamide derivatives, including this compound. Key findings included:
- Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
- Antioxidant Assays : Significant activity in scavenging DPPH radicals was observed, suggesting its potential as an antioxidant agent.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide with structurally analogous oxalamide derivatives, emphasizing variations in the N1 substituent and their implications:
Structural and Functional Insights:
- Hydrophilicity vs. Lipophilicity : The hydroxypropyl group in the target compound and –9 derivatives improves aqueous solubility compared to purely aromatic substituents (e.g., benzofuran in ).
- Aromatic Interactions : Benzofuran () and benzodioxole () systems enhance π-π stacking with biological targets but may reduce membrane permeability.
- Synthetic Accessibility : The target compound’s simpler N1 substituent likely facilitates synthesis compared to complex aryl systems (e.g., ), as suggested by analogous purification methods in and .
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with potential therapeutic applications due to its unique structural features, including furan and isoxazole moieties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1428349-32-9 |
The presence of furan and isoxazole rings contributes to its biological activity, making it a candidate for various pharmacological studies.
This compound is believed to interact with specific biological targets, influencing several biochemical pathways:
- Enzyme Interaction : The compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase.
- Cell Signaling Pathways : It affects key signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation.
- Microbial Activity : The furan derivatives are known for their antimicrobial properties, potentially suppressing microbial growth through disruption of essential cellular processes.
Antimicrobial Properties
Research indicates that compounds containing furan and isoxazole rings exhibit significant antimicrobial activity. This compound may inhibit the growth of various pathogens, making it a candidate for further investigation in infectious disease treatment.
Anticancer Potential
The structural characteristics of this compound suggest possible anticancer properties. Its ability to modulate cell signaling pathways can influence tumor growth and progression. Studies on similar compounds have demonstrated their efficacy in inhibiting cancer cell proliferation.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : Laboratory studies have shown that furan derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their selectivity and potential therapeutic window .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic efficacy. Interaction studies suggest that it may have favorable absorption characteristics when administered orally or intravenously .
Case Studies
A few notable case studies involving similar compounds illustrate the potential applications of this compound:
- Case Study 1 : A study on a related furan derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the furan structure can enhance anticancer activity.
- Case Study 2 : Research involving isoxazole derivatives has shown promising results in treating bacterial infections, indicating that this compound could be explored as an antimicrobial agent.
Q & A
Basic Research Question
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify furan (δ 6.2–7.4 ppm), isoxazole (δ 8.1–8.5 ppm), and oxalamide (δ 2.8–3.5 ppm) proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 334.3 g/mol) .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Basic Research Question
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Advanced Research Question
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Orthogonal Assays : Validate hits using SPR for binding kinetics (KD, kon/koff) and Western blotting for downstream pathway modulation (e.g., Akt phosphorylation) .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on furan vs. benzodioxole) to identify pharmacophores critical for activity .
What computational strategies predict molecular interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR) with flexible side-chain sampling .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC50 values .
How to design structure-activity relationship (SAR) studies for optimizing potency?
Advanced Research Question
- Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or isoxazoles (e.g., 4-chloro-isoxazole) to probe electronic effects .
- Linker Optimization : Replace the hydroxypropyl chain with cyclic amines (e.g., piperazine) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute oxalamide with urea or sulfonamide groups to balance solubility and binding affinity .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scale-up .
- Yield Improvement : Optimize stoichiometry (e.g., 1.2:1 amine:oxalyl chloride ratio) and use flow chemistry for exothermic reactions .
- Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH) to identify vulnerable functional groups (e.g., oxalamide hydrolysis) .
How to evaluate the compound’s pharmacokinetic properties in early-stage research?
Advanced Research Question
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
- In Vivo Profiling : Administer 10 mg/kg IV/PO in rodents; collect plasma for LC-MS/MS analysis (t1/2, Cmax, AUC) .
What mechanistic studies elucidate its mode of action in cancer models?
Advanced Research Question
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- CRISPR Screening : Genome-wide knockout to pinpoint synthetic lethal targets (e.g., DNA repair genes) .
- In Vivo Efficacy : Xenograft models with bioluminescent imaging to monitor tumor regression and metastasis .
How can researchers address conflicting data on off-target effects?
Advanced Research Question
- Proteome Profiling : Use affinity pulldown with SILAC labeling to identify unintended protein binders .
- Safety Pharmacology : Screen against hERG channels (patch-clamp) and CYP isoforms (fluorogenic assays) to predict cardiotoxicity/drug interactions .
- Dose Escalation : Conduct MTD studies in rodents to define therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
